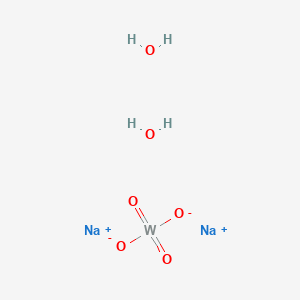

Sodium tungstate dihydrate

描述

准备方法

合成路线和反应条件: 钨酸钠二水合物通常通过在碱性介质中消化钨矿石(如黑钨矿和白钨矿)来合成。 例如,黑钨矿可以用氢氧化钠和水处理以生成钨酸钠二水合物和铁/锰氢氧化物:[ \text{Fe/MnWO}4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] 或者,碳化钨可以通过在熔融过程中用硝酸钠和氢氧化钠的混合物处理来生产钨酸钠 {_svg_2}.

工业生产方法: 在工业上,钨酸钠二水合物是通过在受控条件下用碳酸钠或氢氧化钠处理钨矿石来生产的。所得溶液然后结晶以获得二水合物形式。 这种方法效率高且可扩展,使其适用于大规模生产 .

化学反应分析

Oxidation Reactions

Sodium tungstate dihydrate serves as an efficient catalyst for oxidizing amines, alcohols, and sulfur-containing compounds. Its selectivity and compatibility with hydrogen peroxide enable clean oxidation pathways with minimal by-products.

Table 1: Oxidation Reactions Catalyzed by this compound

-

Primary amine oxidation : Methyl L-leucinate is converted to oximes in >90% yield using H₂O₂ and catalytic Na₂WO₄·2H₂O under ambient conditions .

-

Nitrone synthesis : Cyclic and acyclic nitrones are synthesized from secondary amines with UHP in methanol or water, achieving yields up to 80% .

-

Sulfoxidation : Sixteen sulfoxide derivatives were chemoselectively obtained via H₂O₂-mediated oxidation, demonstrating the reagent’s tolerance for sulfur functional groups .

Epoxidation of Alkenes

The compound enables epoxidation of α,β-unsaturated acids and alkenes. Payne and Williams pioneered its use for this reaction, achieving high regioselectivity without acidic by-products .

Key Example :

-

Substrate : Methyl 2-(allylaryl)glycinates

-

Conditions : Excess H₂O₂, catalytic Na₂WO₄·2H₂O, rt

-

Product : 1,4-Epoxy cycloadducts

This method avoids harsh acids, making it suitable for acid-sensitive substrates.

Functional Group Compatibility

The reagent exhibits broad functional group tolerance:

-

Alcohols : Oxidized to ketones or carboxylic acids depending on conditions.

-

Alkenes : Epoxidized without side reactions like dihydroxylation.

-

Chiral centers : Retained during oxidations, as shown in benzylic amine derivatives .

Advantages Over Alternative Catalysts

-

Mild conditions : Reactions typically proceed at room temperature.

-

Eco-friendly : Water is the primary by-product in H₂O₂-mediated oxidations .

-

Recyclability : Supported Na₂WO₄ systems can be reused without significant loss of activity .

This compound’s versatility in oxidation, epoxidation, and heterocycle formation underscores its importance in modern synthetic chemistry. Its compatibility with green chemistry principles further enhances its utility in industrial applications.

科学研究应用

Chemical Industry

Catalysis

- Sodium tungstate dihydrate serves as a catalyst in several chemical reactions, including the production of petrochemicals and fine chemicals. Its catalytic properties enhance reaction efficiency and selectivity, making it valuable in synthesizing pharmaceutical intermediates .

Pigment Production

- It is utilized as a pigment in the chemical industry, imparting vibrant yellow colors to materials used in textiles, paints, and coatings .

Metallurgy

Tungsten Production

- This compound is crucial in extracting tungsten from its ores. It undergoes several chemical reactions to yield high-purity tungsten, which is essential for various metallurgical applications .

Steel Manufacturing

- In steel production, this compound acts as a deoxidizing agent, removing oxygen impurities during the steelmaking process. This improves the quality and properties of the final steel products .

Electronics

Electrochromic Devices

- It is employed in electrochromic devices that change optical properties in response to electrical stimuli. Applications include smart windows and displays that offer adjustable transparency and energy efficiency .

Photovoltaics

- This compound is used in photovoltaic devices like solar cells as a hole transport material. This facilitates efficient charge carrier movement within the solar cell structure, contributing to renewable energy generation .

Environmental Remediation

Heavy Metal Removal

- The compound is effective in environmental remediation processes for removing heavy metal contaminants from water sources. It forms stable complexes with heavy metal ions, facilitating their removal through precipitation or adsorption .

Water Treatment

- This compound finds applications in water treatment technologies, particularly for removing nitrates and phosphates from wastewater. It helps improve water quality by precipitating these pollutants .

Healthcare

Medical Imaging

- In medical imaging, this compound is utilized as a contrast agent in X-ray and computed tomography (CT) scans due to its high atomic number and X-ray attenuation properties, enhancing visualization of body tissues .

Anticancer Properties

- Research indicates that this compound may exhibit anticancer properties by inhibiting the growth of certain cancer cells and promoting apoptosis (programmed cell death). This potential opens avenues for novel therapeutic strategies .

Additional Applications

Analytical Chemistry

- It serves as a reagent in various analytical techniques such as spectrophotometry and chromatography, facilitating the quantification and identification of specific substances in samples .

Agriculture

- Occasionally used as a micronutrient supplement in agriculture, this compound provides tungsten essential for the growth of certain plant species .

Data Table: Summary of Applications

| Application Area | Specific Use |

|---|---|

| Chemical Industry | Catalysts for petrochemicals and pigments |

| Metallurgy | Tungsten extraction and deoxidizing agent in steel |

| Electronics | Electrochromic devices and photovoltaic materials |

| Environmental Remediation | Heavy metal removal and water treatment |

| Healthcare | Medical imaging contrast agent and potential anticancer |

| Analytical Chemistry | Reagent in spectrophotometry and chromatography |

| Agriculture | Micronutrient supplement |

Case Studies

-

Electrochromic Devices Development

- Research on this compound has led to advancements in electrochromic technologies, particularly for energy-efficient smart windows that can adjust their transparency based on light conditions.

-

Water Treatment Innovations

- Case studies demonstrate successful implementations of this compound in municipal water treatment facilities aimed at heavy metal removal, showcasing its effectiveness in improving water quality.

作用机制

Sodium tungstate dihydrate exerts its effects through various mechanisms:

Catalytic Activity: It activates hydrogen peroxide, facilitating the oxidation of organic substrates.

Inhibition of Molybdenum: Sodium tungstate competes with molybdenum, reducing its concentration in tissues and affecting related metabolic pathways.

相似化合物的比较

Comparison with Similar Compounds

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

Key Differences :

- Metal center: Tungsten (W) vs. Sodium tungstate dihydrate is preferred in epoxidation due to higher efficiency .

- Industrial use : this compound is critical for tungsten-based materials, while sodium molybdate is more common in corrosion inhibition .

Tungsten Oxide Dihydrate (WO₃·2H₂O)

Key Differences :

- Functionality : this compound is a versatile reagent in solution-phase chemistry, whereas tungsten oxide dihydrate is a solid-state material for energy applications .

Anhydrous Sodium Tungstate (Na₂WO₄)

Key Differences :

- The dihydrate form is preferred in wet chemical processes due to its solubility, while the anhydrous form is used in high-temperature applications .

Catalytic Performance in Epoxidation

- Na₂WO₄·2H₂O : Achieves >90% yield in epoxidation of alkenes under mild conditions .

- Na₂MoO₄·2H₂O : Requires harsher conditions (e.g., higher H₂O₂ concentrations) for comparable yields .

Corrosion Inhibition Efficiency

| Inhibitor | Efficiency (Carbon Steel) | Synergistic Effects |

|---|---|---|

| Na₂WO₄·2H₂O | 75% (1 mM) | 90% with SLS |

| Na₂MoO₄·2H₂O | 60% (1 mM) | Limited data |

生物活性

Sodium tungstate dihydrate (NaWO·2HO) is a compound of increasing interest in biological research due to its diverse applications and potential effects on biological systems. This article explores its biological activity, including immunotoxicity, potential carcinogenic effects, and its role in various biochemical reactions.

This compound is a hydrated form of sodium tungstate, commonly used as a catalyst in organic reactions such as epoxidation and oxidation processes. It has been shown to facilitate the conversion of alkenes to epoxides and the oxidation of alcohols to carbonyl compounds under mild conditions .

Table 1: Summary of Reactions Catalyzed by this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Epoxidation | Epoxidation of α,β-unsaturated acids | 70 |

| Oxidation of Amines | Methyl L-leucinate to oxime | 85 |

| Formation of Nitro Compounds | Bicyclic amines to nitrones using UHP | 76 |

Immunotoxic Effects

Recent studies have indicated that this compound can modulate immune responses in rodent models. A study focusing on female B6C3F1 mice revealed that exposure to sodium tungstate affected hematopoiesis and altered immune cell populations . The findings suggested that sodium tungstate may have immunotoxic effects, potentially leading to impaired immune function.

Case Study: Immunotoxicity Assessment

- Objective : To evaluate the immunotoxic potential of this compound.

- Methodology : Female B6C3F1 mice were exposed to varying concentrations of sodium tungstate in drinking water.

- Findings : Alterations in immune cell distribution and function were observed, indicating potential risks associated with environmental exposure to this compound.

Carcinogenic Potential

The carcinogenic potential of this compound has been assessed through long-term studies involving Sprague Dawley rats and B6C3F1 mice. While no significant carcinogenic activity was found in male rats, equivocal evidence was noted in female rats concerning thyroid gland tumors . In male mice, renal tubule adenomas and carcinomas were observed at higher exposure concentrations.

Table 2: Summary of Carcinogenic Studies

| Animal Model | Exposure Concentration (mg/L) | Observed Effects |

|---|---|---|

| Male Sprague Dawley Rats | 250, 500, 1000 | No evidence of carcinogenic activity |

| Female Sprague Dawley Rats | 250, 500, 1000 | Increased incidence of C-cell adenoma |

| Male B6C3F1 Mice | 500, 1000, 2000 | Renal tubule adenoma/carcinoma observed |

| Female B6C3F1 Mice | 500, 1000, 2000 | No evidence of carcinogenic activity |

The biological activity of this compound is attributed to its ability to influence various biochemical pathways. For instance, it has been shown to affect oxidative stress responses by modulating glutathione levels in cells. A comparative study indicated that while glutathione (GSH) exhibited strong antibacterial properties, the presence of sodium tungstate diminished these effects, suggesting the formation of a W-SG complex that may alter GSH's bioactivity .

常见问题

Basic Research Questions

Q. What are the standard laboratory protocols for safely handling sodium tungstate dihydrate?

this compound requires strict safety measures due to its toxicity. Key protocols include:

- Using personal protective equipment (gloves, lab coats, goggles) to avoid skin/eye contact.

- Working in well-ventilated areas or fume hoods to prevent inhalation of dust.

- Storing in airtight containers away from acids to prevent decomposition into toxic tungstic acid.

- Immediate washing with water for accidental exposure and medical consultation for ingestion .

Q. How is this compound synthesized and characterized for research use?

The compound is typically synthesized by reacting tungstic acid with sodium hydroxide in aqueous conditions. Purity is confirmed via:

- Thermogravimetric analysis (TGA) : To assess dehydration kinetics (e.g., weight loss at 100°C indicating water loss) .

- Raman spectroscopy : To verify structural integrity and crystalline phases .

- ICP-MS : For quantifying trace impurities .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a mild oxidizing agent and catalyst in reactions such as:

- Epoxidation of alkenes : Using hydrogen peroxide to form peroxotungstate intermediates .

- Oxidation of alcohols to carbonyl compounds : Under acidic conditions with oxalic acid .

- Sulfide to sulfone conversions : Via in-situ generation of reactive peracid species .

Advanced Research Questions

Q. How should researchers design a chronic toxicity study for this compound in rodent models?

Key steps include:

- Dose calculation : Adjust concentrations in drinking water (e.g., 0–1,000 mg/L) based on weekly body weight and water intake measurements to determine mg/kg/day (e.g., 73–87.4 mg/kg/day in rats) .

- Exposure duration : Longitudinal monitoring over 102 weeks to assess cumulative effects.

- Endpoints : Histopathological analysis of kidneys (common target organ) and immune function assays (e.g., T-cell proliferation) .

Q. What methodological approaches resolve contradictions in this compound’s biochemical effects (e.g., anti-diabetic vs. immunotoxic)?

- Dose-response studies : Compare low-dose anti-diabetic effects (e.g., glucose modulation) with high-dose immunotoxicity (e.g., suppressed T-cell activity in mice at 1,000 mg/L) .

- Mechanistic studies : Use transcriptomics to identify pathways affected at varying doses, such as molybdenum enzyme inhibition (due to tungsten’s periodic similarity) versus oxidative stress .

Q. How is this compound utilized in synthesizing tungsten oxide (WO₃) nanoparticles, and how are they characterized?

- Hydrothermal synthesis : React this compound with acids (e.g., HCl) under controlled pH and temperature to form WO₃ nanostructures .

- Characterization :

- XRD : Confirming crystallinity (e.g., orthorhombic vs. hexagonal phases).

- SEM/TEM : Imaging morphology (e.g., nanorods or sheets).

- Photocatalytic testing : Evaluating degradation of dyes (e.g., methylene blue) under UV light .

Q. What kinetic models are used to analyze this compound’s dehydration process?

- Non-isothermal kinetics : Apply the Malek method to TGA data for determining activation energy (E) and reaction models (e.g., SB(m,n) for single-stage dehydration) .

- Ozawa/Kissinger methods : Compare multi-scanning rate data to validate E values .

Q. Data Contradiction Analysis

- Toxicity vs. Therapeutic Potential : While chronic exposure in rodents shows nephrotoxicity at 1,000 mg/L, low doses (e.g., 250 mg/L) may not exhibit adverse effects, suggesting a therapeutic window .

- Catalytic Efficiency : Variability in oxidation yields across studies may arise from reaction conditions (e.g., pH, peroxide concentration). Standardizing protocols (e.g., 30% H₂O₂ in acetic acid) improves reproducibility .

属性

IUPAC Name |

disodium;dioxido(dioxo)tungsten;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZFLQRLSGVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032079 | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium tungstate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-10-2 | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TUNGSTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。